N-(4-methylcyclohexyl)-2-(piperazin-1-yl)acetamide
CAS No.:
Cat. No.: VC13342400
Molecular Formula: C13H25N3O
Molecular Weight: 239.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H25N3O |
---|---|
Molecular Weight | 239.36 g/mol |
IUPAC Name | N-(4-methylcyclohexyl)-2-piperazin-1-ylacetamide |
Standard InChI | InChI=1S/C13H25N3O/c1-11-2-4-12(5-3-11)15-13(17)10-16-8-6-14-7-9-16/h11-12,14H,2-10H2,1H3,(H,15,17) |
Standard InChI Key | CAAOEHIVBPMQOK-UHFFFAOYSA-N |
SMILES | CC1CCC(CC1)NC(=O)CN2CCNCC2 |
Canonical SMILES | CC1CCC(CC1)NC(=O)CN2CCNCC2 |
Introduction
Chemical Identity and Structural Features
N-(4-Methylcyclohexyl)-2-(piperazin-1-yl)acetamide (molecular formula C₁₃H₂₅N₃O) consists of three key structural components:
-
Acetamide backbone: A carbonyl group bonded to a methylene (–CH₂–) and an amine (–NH–).
-
Piperazine ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 4.
-
4-Methylcyclohexyl group: A cyclohexane ring substituted with a methyl group at the para position.
The compound’s stereochemistry is influenced by the cyclohexyl group, which can adopt chair or boat conformations, potentially affecting its pharmacological interactions .
Table 1: Key Physicochemical Properties
Synthesis and Optimization
The synthesis of N-(4-methylcyclohexyl)-2-(piperazin-1-yl)acetamide can be achieved through a multi-step protocol derived from methods reported for structurally related compounds :
Step 1: Formation of Chloroacetamide Intermediate
Reaction of 4-methylcyclohexylamine with chloroacetyl chloride in ethanol under reflux yields N-(4-methylcyclohexyl)-2-chloroacetamide. This intermediate is critical for subsequent nucleophilic substitution .
Step 2: Piperazine Incorporation
The chloroacetamide intermediate reacts with piperazine in the presence of glacial acetic acid. The reaction proceeds via SN2 mechanism, replacing the chloride with the piperazine moiety .
Reaction Conditions:
-
Solvent: Absolute ethanol
-
Temperature: 40°C (reflux)
-
Duration: 10–12 hours
Step 3: Purification and Characterization
Crude product is recrystallized from ethanol and characterized using:
-
¹H/¹³C NMR: Peaks at δ 2.52 (s, CH₃), 3.2–3.5 (m, piperazine protons), and 4.26 (s, CH₂CO) .
-
IR Spectroscopy: Bands at ~1658 cm⁻¹ (C=O stretch) and ~3364 cm⁻¹ (N–H stretch) .
Pharmacological Activity and Mechanisms
While direct biological data for N-(4-methylcyclohexyl)-2-(piperazin-1-yl)acetamide are unavailable, its structural analogs exhibit notable activities:
Anticancer Activity
Analogous compounds inhibit cancer cell proliferation via kinase modulation. In HCT116 colon cancer cells, derivatives with piperazine moieties exhibited IC₅₀ values of 18–25 µM, likely through interference with DNA synthesis pathways .
Neurological Effects
A lidocaine analog, N-(2,6-dichlorophenyl)-2-(4-methylpiperidinyl)acetamide, displayed local anesthetic and anti-seizure properties in murine models . The piperazine ring in the target compound may similarly interact with voltage-gated sodium channels.
Applications and Future Directions
Drug Development
-
Antimicrobial Agents: Structural optimization could improve potency against drug-resistant pathogens.
-
Kinase Inhibitors: The acetamide-piperazine scaffold is a candidate for tyrosine kinase inhibition in oncology .
Chemical Probes
The compound’s modular structure allows for functionalization (e.g., fluorination, radiolabeling) to study receptor binding in neurological disorders .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume